1-acetylazetidine-3-sulfonamide
Description
Properties
IUPAC Name |
1-acetylazetidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-4(8)7-2-5(3-7)11(6,9)10/h5H,2-3H2,1H3,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVXMZACQNTLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as ring-opening.
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Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve polar intermediates.
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Yield : Reported yields range from 65% to 78%, depending on the sulfonating agent and stoichiometry.
Table 1: Direct Sulfonylation Parameters
| Sulfonating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfamoyl chloride | Et₃N | DCM | 0–5 | 72 |
| SO₃·Et₃N | Py | THF | 20–25 | 68 |
| ClSO₂NMe₂ | NaHCO₃ | DCM | 10–15 | 65 |
Catalytic Sulfonation Using Tertiary Amines or Amides
A patent-derived method (US20030236437A1) describes the use of catalytic amides or high-boiling tertiary amines to facilitate sulfonamide formation. This approach avoids traditional acid acceptors, reducing by-products like bis-sulfonamides. For this compound, the reaction involves treating 1-acetylazetidine with a sulfonating agent (e.g., methanesulfonyl chloride) in the presence of 1-methyl-2-pyrrolidinone (NMP) or hexamethylphosphoramide (HMPA).
Key Process Parameters
Table 2: Catalytic Sulfonation Outcomes
| Catalyst | Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NMP | MeSO₂Cl | 130 | 5 | 85 |
| HMPA | MeSO₂Cl | 140 | 4 | 82 |
| DMAC | EtSO₂Cl | 125 | 6 | 79 |
Multi-Step Synthesis via Intermediate Sulfonyl Chlorides
A two-step strategy first synthesizes 1-acetylazetidine-3-sulfonyl chloride, followed by ammonolysis to form the sulfonamide. The sulfonyl chloride intermediate is prepared by reacting 1-acetylazetidine with chlorosulfonic acid in DCM at -10°C. Subsequent treatment with aqueous ammonia or ammonium hydroxide yields the final product.
Critical Considerations
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Intermediate Stability : Sulfonyl chlorides are moisture-sensitive; reactions require strict anhydrous conditions.
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Ammonolysis : Excess ammonia (2–3 equivalents) ensures complete conversion, with yields exceeding 80%.
Table 3: Intermediate-Based Synthesis Data
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | ClSO₃H, DCM | -10°C, 2 h | 90 |
| 2 | NH₄OH (28%) | 0°C, 1 h | 88 |
Mechanistic Insights and Side Reactions
The sulfonamide bond formation proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom in sulfonating agents. Competing side reactions include:
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Over-sulfonation : Excess sulfonating agent leads to di-sulfonated products.
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Ring-Opening : Elevated temperatures or strong acids can hydrolyze the azetidine ring, generating linear amines.
Industrial-Scale Production Considerations
Scaling up this compound synthesis requires addressing:
Chemical Reactions Analysis
Types of Reactions
1-acetylazetidine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azetidine derivatives .
Scientific Research Applications
1.1. Bioisosterism
Azetidine derivatives, including 1-acetylazetidine-3-sulfonamide, are increasingly utilized as bioisosteres in drug design. Their unique structural properties allow them to mimic larger functional groups while offering enhanced pharmacokinetic profiles. This is particularly relevant in the development of sphingosine-1-phosphate receptor agonists, where azetidines can improve binding affinity and selectivity due to their conformational rigidity and compact size .
1.2. Antimicrobial Activity
Research indicates that azetidine derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, a mechanism that can be enhanced through modifications in the azetidine structure .
1.3. Antimalarial Compounds
A study highlighted the synthesis of bicyclic azetidines with antimalarial activity, demonstrating that azetidine rings can serve as crucial motifs in drug development against malaria . The ability to modify the azetidine framework allows for the exploration of various derivatives with improved efficacy and reduced toxicity.
2.1. Synthesis of Functionalized Azetidines
Recent advances have shown that this compound can be synthesized through palladium-catalyzed reactions, allowing for the introduction of various functional groups at specific positions on the azetidine ring. This method showcases the compound's versatility as a building block in organic synthesis .
2.2. Strain-Driven Reactions
The unique strain associated with four-membered rings like azetidines enables chemoselective reactions that are not feasible with larger ring systems. Researchers have exploited this property for selective C–H functionalization, leading to complex molecular architectures that are valuable in pharmaceutical development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-acetylazetidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Azetidinone Derivatives (e.g., N-(4-Aryl-3-Chloro-2-Oxoazetidin-1-yl)Aminoacetyl Sulfonamides)
Structural Features :
- Core: Azetidinone (4-membered β-lactam ring) with a 3-chloro-2-oxo substituent.
- Sulfonamide Attachment: Linked via an aminoacetyl spacer to the azetidine nitrogen.
- Substituents : Aryl groups (e.g., pyrimidinyl, oxazolyl) at the 4-position .
Synthesis : Synthesized from sulfadiazine or sulfisoxazole via chloracetylation, amination with hydrazine, and condensation with aromatic aldehydes, followed by cyclization with chloracetyl chloride .
Key Differences :
- Unlike 1-acetylazetidine-3-sulfonamide, these derivatives contain a β-lactam (oxo) and chloro group, which may confer reactivity toward nucleophiles (e.g., penicillin-binding proteins).
Biological Relevance : Designed as antimicrobial agents, highlighting how β-lactam rings enhance activity against bacterial enzymes .
Indazole/Indole Sulfonamide Analogs (e.g., Compounds 3a–g)
Structural Features :
- Core : Indazole or indole heterocycles.
- Sulfonamide Attachment : Directly linked to the heterocyclic nitrogen.
- Substituents : Pivalate esters or benzamido moieties (e.g., compound 4) .
Synthesis : Prepared via reactions of indazole precursors with 4-(chlorosulfonyl)phenyl pivalate in anhydrous THF or CH₂Cl₂, using Et₃N or pyridine as bases .
Key Differences :
- Pivalate esters may improve lipophilicity and oral bioavailability compared to the acetyl-azetidine moiety.
Pharmacological Targets : These analogs are often explored as kinase inhibitors or anti-inflammatory agents, suggesting divergent applications from azetidine-based sulfonamides .
1,3,4-Oxadiazole-Sulfonamide Derivatives
Structural Features :
- Core : 1,3,4-Oxadiazole (5-membered heterocycle with two nitrogen and one oxygen atom).
- Sulfonamide Attachment : Directly linked to the oxadiazole ring.
Synthesis : Derived from 1,3,4-oxadiazole-sulfonyl chloride and amines in dichloromethane/pyridine at low temperatures .
Key Differences :
- Lack of a strained azetidine ring may reduce conformational constraints during target binding.
Applications : Often investigated for antitumor or antiviral activity due to oxadiazole’s resistance to enzymatic degradation .
Quinazolin-Benzene-Sulfonamides (e.g., Compounds 1a–f)
Structural Features :
Key Differences :
- Halogen substituents enhance lipophilicity and electrostatic interactions compared to the cyclopropyl group in this compound.
Therapeutic Focus : These compounds are frequently studied as cyclooxygenase-2 (COX-2) inhibitors, emphasizing the role of bulky substituents in isoform selectivity .
Comparative Data Table
Key Observations and Implications
- Structural Flexibility : The azetidine ring in this compound offers a balance between rigidity (due to ring strain) and flexibility (from the acetyl group), unlike the rigid β-lactam or planar oxadiazole cores.
- Synthetic Complexity: Indazole/indole derivatives require multi-step protocols with stringent anhydrous conditions , whereas azetidinones involve hazardous reagents like chloracetyl chloride .
- Biological Performance : The cyclopropyl group may reduce metabolic degradation compared to linear alkyl chains in other sulfonamides, a hypothesis supported by its presence in FDA-approved drugs like ticagrelor.
Notes
- Evidence Limitations : Specific biological data for this compound are absent in the provided evidence; comparisons rely on structural and synthetic insights.
- Contradictions: Synthesis of azetidinones uses hydrazine, which may introduce toxicity concerns, whereas indazole derivatives employ safer pivalate groups.
- Uncited References : Supplementary data from (e.g., Bistocchi et al., 1981) could provide additional context for indazole sulfonamide applications.
Biological Activity
1-Acetylazetidine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, a class of compounds known for their antibacterial properties, have been modified to enhance their efficacy against various biological targets, including enzymes involved in metabolic pathways. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an azetidine ring substituted with an acetyl group and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity by facilitating interactions with target proteins and enzymes.
The primary mechanism of action for sulfonamides involves the inhibition of bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA). This inhibition occurs at the enzyme dihydropteroate synthase, crucial for the production of folate, which is necessary for DNA synthesis. The structural similarity between PABA and sulfonamides allows them to competitively inhibit this enzyme, leading to bacteriostatic effects rather than bactericidal ones .
Antidiabetic Potential
Recent studies have indicated that sulfonamide derivatives can exhibit multitarget antidiabetic activities. For instance, compounds similar to this compound have shown significant inhibitory effects on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. In vitro assays demonstrated that certain derivatives possess IC50 values lower than those of standard drugs like acarbose, indicating enhanced potency .
| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) | Glucose Uptake EC50 (μM) |
|---|---|---|---|
| 3a | 19.39 | 416.46 | 124.93 |
| 3b | 25.12 | 267.19 | 429.96 |
| 3h | 25.57 | 219.29 | 176.09 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has also been investigated. Compounds incorporating the sulfonamide structure have been evaluated against various cancer cell lines, including lung (A-549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells. Results indicated variable cytotoxicity, with some derivatives demonstrating promising activity against these cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Clinical Applications
In clinical settings, the use of sulfonamides has been documented in patients with specific conditions such as episodic ataxia and periodic paralysis who had a history of allergic reactions to traditional sulfonamide antibiotics. Case reports have shown that alternative sulfonamides like acetazolamide can be safely administered without adverse reactions in patients previously allergic to conventional sulfonamides .
Q & A
Q. What meta-analysis frameworks are appropriate for synthesizing conflicting data on sulfonamide pharmacodynamics?
- Methodological Answer : Apply Bayesian hierarchical models to account for study-specific variability. Assess publication bias via funnel plots. Stratify data by experimental parameters (e.g., assay type, species) to identify confounding factors .
Data Presentation Guidelines
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Tables : Include reaction optimization data (e.g., factorial design results) with statistical significance markers (p-values). Example:
Variable Level Yield (%) Purity (%) Solvent Polar 78 ± 2 95 ± 1 Solvent Non-polar 62 ± 3 88 ± 2 -
Figures : Use heatmaps to visualize SAR trends or chromatograms to illustrate isomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
